molecular formula C10H12O5 B020899 Diethyl furan-2,5-dicarboxylate CAS No. 53662-83-2

Diethyl furan-2,5-dicarboxylate

Cat. No. B020899
CAS RN: 53662-83-2
M. Wt: 212.2 g/mol
InChI Key: PHGMGTWRSNXLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Diethyl furan-2,5-dicarboxylate can be synthesized through various chemical routes. One approach involves the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, catalyzed by Candida antarctica Lipase B, to produce novel biobased furan polyesters with desirable physical properties (Jiang et al., 2014). Another method includes the synthesis of 2,5-bis{(diethyl-3′-indolyl)methyl}furan through acid-catalyzed condensation, demonstrating the versatility in functionalizing the furan ring (Wang et al., 2005).

Molecular Structure Analysis

The molecular structure of diethyl furan-2,5-dicarboxylate is characterized by its furan backbone and the presence of ester functional groups at the 2 and 5 positions. This structure contributes to its reactivity and potential for further functionalization, making it a versatile monomer for polymer synthesis.

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its functional groups. For example, it can undergo enzyme-catalyzed oxidation, converting 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a reaction showcasing its potential for green chemistry applications (Dijkman et al., 2014). Moreover, its structure allows for the synthesis of polymers, including polyethylene furandicarboxylate (PEF), indicating its significance in developing sustainable materials (Dick et al., 2017).

Scientific Research Applications

  • Organic Semiconductors : Kadac, Bosiak, and Nowaczyk (2012) investigated a compound structurally similar to Diethyl furan-2,5-dicarboxylate, Diethyl 2,6-distyrylbenzofuro[5,6-b]furan-3,7-dicarboxylate (dSBFF), for its potential as a low molecular weight organic semiconductor (Kadac, Bosiak, & Nowaczyk, 2012).

  • Green Chemistry : Dick et al. (2017) demonstrated that carboxylation of furoate with high K+/Cs+ blends and the removal of H2O can efficiently produce 89% pure FDCA, a promising biomass-derived diacid for polyethylene terephthalate (Dick et al., 2017).

  • Synthesis of Complex Molecules : Wang et al. (2005) synthesized 2,5-bis(diethyl-3′-indolyl)methylfuran and its N,N′-dimetallated complexes, showing promise in the synthesis and X-ray crystal structures of these compounds (Wang et al., 2005).

  • Biobased Polyesters : Kim et al. (2019) developed a strategy for high-yield furan dicarboxylate production, which is important for the economics of biobased polyester production (Kim et al., 2019).

Safety And Hazards

Diethyl furan-2,5-dicarboxylate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Diethyl furan-2,5-dicarboxylate has been introduced in recent years as a green aromatic monomer toward the design of aromatic (co)polyesters with enhanced properties . It shows promise for possible applications in food packaging as well as other possibilities .

properties

IUPAC Name

diethyl furan-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGMGTWRSNXLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344506
Record name diethyl furan-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl furan-2,5-dicarboxylate

CAS RN

53662-83-2
Record name diethyl furan-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl furan-2,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl furan-2,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl furan-2,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Diethyl furan-2,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl furan-2,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl furan-2,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl furan-2,5-dicarboxylate

Citations

For This Compound
43
Citations
K Nasr, A Favrelle-Huret, R Mincheva… - ACS Applied Polymer …, 2022 - ACS Publications
Furan-2,5-dicarboxylic acid has been introduced in recent years as a green aromatic monomer toward the design of aromatic (co)polyesters with enhanced properties, ie, polyethylene …
Number of citations: 8 pubs.acs.org
S Zhang, J Lan, Z Chen, G Yin, G Li - ACS Sustainable Chemistry …, 2017 - ACS Publications
2,5-Furandicarboxylic acid (2,5-FDCA), a renewable alternative to p-phthalic acid, is the most promising subproduct from 5-hydroxymethylfurfural (HMF). However, HMF is currently …
Number of citations: 40 pubs.acs.org
D Rabaud, P Dussart, G Ducouret, PA Albouy, J Forté… - Soft Matter, 2023 - pubs.rsc.org
Organogels are used in a wide range of applications for which the development of new bio-based organogelators is highly desirable. While furan-2,5-dicarboxylic acid (FDCA) is a …
Number of citations: 8 pubs.rsc.org
S Dutta, L Wu, M Mascal - Green Chemistry, 2015 - pubs.rsc.org
Acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid and furan-2,5-dicarboxylic acid (FDCA) can be produced in high yield by treatment of the precursor aldehydes 5-(…
Number of citations: 40 pubs.rsc.org
D Zhao, F Delbecq, C Len - Molecules, 2019 - mdpi.com
A one pot-two step procedure for the synthesis of diethyl furan-2,5-dicarboxylate (DEFDC) starting from mucic acid without isolation of the intermediate furan dicarboxylic acid (FDCA) …
Number of citations: 21 www.mdpi.com
F Drault, Y Snoussi, S Paul, I Itabaiana Jr… - …, 2020 - Wiley Online Library
2,5‐furandicarboxylic acid (FDCA) is one of the most important bio‐sourced building blocks and several routes have been reported for its synthesis. FDCA is presumed to be an ideal …
JMJM Ravasco, CM Monteiro, F Siopa… - …, 2019 - Wiley Online Library
A new chemoselective (enzymatic desymmetrization/Ru‐catalyzed C−H activation) sequence to obtain differently substituted furans from the largely available 2,5‐furandicarboxylic acid …
H Ban, T Pan, Y Cheng, L Wang… - Journal of Chemical & …, 2018 - ACS Publications
The solubilities of 2,5-furandicarboxylic acid (FDCA) in binary acetic acid + water, methanol + water, and ethanol + water solvent mixtures were measured by a static analytical method …
Number of citations: 17 pubs.acs.org
SPM Ventura, P de Morais, JAS Coelho, T Sintra… - Green …, 2016 - pubs.rsc.org
Furans and their derivatives are well-known chemical building blocks common in plant biomass, and are abundantly used in food, medicines and industrial processes. As a bio-…
Number of citations: 36 pubs.rsc.org
J Dai - Green Energy & Environment, 2021 - Elsevier
The synthesis of fine chemicals and fuel candidates from renewable biomass-based feedstocks has attracted much attention due to declining fossil resource. Many value-added furan …
Number of citations: 52 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.